Epirubicin dimer
Description
Contextual Overview of Anthracycline Antineoplastics
Anthracyclines are a class of potent antineoplastic (anti-cancer) drugs widely used in chemotherapy to treat a variety of cancers. rxlist.comnih.gov This class, which includes well-known agents like doxorubicin (B1662922) and epirubicin (B1671505), is effective against numerous solid tumors and hematological malignancies such as breast cancer, lung cancer, lymphomas, and leukemias. nih.govmdpi.comineosopen.org The primary mechanism of action for anthracyclines involves interfering with the replication and transcription of DNA in cancer cells. mdpi.com They achieve this by intercalating, or inserting themselves, between the base pairs of the DNA double helix and inhibiting the function of topoisomerase II, an enzyme crucial for repairing DNA topology during cell replication. nih.govmedscape.commedscape.com This disruption leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. medscape.comstatpearls.com
Despite their effectiveness, the clinical utility of anthracyclines is significantly limited by two major challenges: toxicity to healthy tissues and the development of tumor resistance. nih.gov Myocardial tissue is particularly susceptible to damage from anthracyclines, leading to a cumulative, dose-dependent cardiotoxicity that can result in irreversible heart failure. nih.govstatpearls.com Additionally, cancer cells can develop multidrug resistance (MDR), often through the overexpression of efflux pumps like P-glycoprotein (ABCB1), which actively transport the drug out of the cell, reducing its intracellular concentration and effectiveness. nih.govnih.govnih.gov These limitations have driven extensive research into developing new anthracycline analogues and drug delivery strategies to enhance their therapeutic index by increasing anti-tumor activity while minimizing toxicity. nih.govbjcardio.co.uk
Rationale for Academic Investigation of Epirubicin Dimer
The investigation into this compound stems directly from the need to overcome the inherent limitations of its monomeric form. The "dimerization strategy," which involves covalently linking two drug molecules, has emerged as a promising approach in drug design to enhance biological activity. nih.govnih.gov For anthracyclines, creating a dimer is hypothesized to offer several advantages. A dimeric drug could potentially interact more strongly with its target by binding to two separate sites on a receptor molecule, leading to a more potent biological response. nih.gov
A primary driver for dimerizing epirubicin is the development of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, ideally at the tumor site. Epirubicin dimers can be designed with specific linkers, such as disulfide bonds, that are stable in the bloodstream but are cleaved in the tumor microenvironment, which is often characterized by higher levels of glutathione (B108866) (GSH). researchgate.net This targeted activation would concentrate the cytotoxic effect on cancer cells and reduce systemic toxicity. researchgate.net
Another key rationale is to circumvent multidrug resistance (MDR). ineosopen.org Cancer cells that have become resistant to epirubicin often do so by using efflux pumps to expel the drug. nih.gov It is theorized that a larger dimeric molecule may not be recognized or effectively transported by these pumps, thereby restoring the drug's efficacy in resistant tumors. ineosopen.org Research into various drug dimers has shown that this strategy can sometimes overcome resistance mechanisms. mdpi.com Furthermore, studying this compound, which has been identified as a degradation impurity in pharmaceutical formulations, is crucial for quality control and understanding its potential biological and toxicological effects. researchgate.net
Scope and Significance of this compound in Pharmaceutical Science
The study of this compound holds significant implications for pharmaceutical science, particularly in the fields of drug discovery, formulation, and delivery. The synthesis and characterization of epirubicin dimers provide a platform for creating novel anticancer agents with potentially superior properties. ineosopen.org By modifying the linker connecting the two epirubicin molecules, researchers can fine-tune the dimer's stability, release kinetics, and pharmacokinetic profile. researchgate.net This approach is part of a broader trend in medicinal chemistry exploring dimeric drugs for various diseases, including cancer. nih.gov
The significance of this compound extends to its potential as a self-assembling nanomedicine. Some dimeric prodrugs can self-assemble into nanoparticles, which offers a carrier-free drug delivery system with a very high drug loading capacity. researchgate.netacs.orgnih.gov These nanoassemblies can improve the drug's stability in circulation, enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, and achieve stimulus-responsive drug release inside cancer cells. researchgate.netacs.org
From a regulatory and formulation perspective, the identification of this compound as an impurity in epirubicin hydrochloride injections necessitates a thorough understanding of its formation, structure, and biological activity. researchgate.net This knowledge is essential for developing stable drug formulations and analytical methods to ensure the safety and efficacy of the final pharmaceutical product. synzeal.com Ultimately, research into this compound could lead to more effective and safer cancer chemotherapies, addressing the long-standing challenges of toxicity and drug resistance associated with the anthracycline class. researchgate.netnih.gov
Research Data Tables
Table 1: Physicochemical Properties of Epirubicin and its Dimer
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
|---|---|---|---|
| Epirubicin | C₂₇H₂₉NO₁₁ | 543.5 | synzeal.com |
Table 2: Identified Roles and Research Focus for this compound
| Research Area | Description | Significance | Source(s) |
|---|---|---|---|
| Prodrug Development | Synthesized with cleavable linkers (e.g., disulfide bonds) for targeted drug release in the tumor microenvironment. | Aims to reduce systemic toxicity and increase therapeutic efficacy by site-specific activation. | researchgate.net |
| Overcoming Multidrug Resistance (MDR) | Investigated for its potential to evade cellular efflux pumps (e.g., P-glycoprotein) that cause resistance to monomeric epirubicin. | Offers a potential strategy to treat tumors that have become resistant to conventional anthracycline therapy. | ineosopen.orgfrontiersin.org |
| Pharmaceutical Impurity | Identified as a degradation product in epirubicin hydrochloride formulations during stability studies. | Requires characterization and control for drug quality, safety, and regulatory compliance. | researchgate.net |
| Drug Delivery Systems | Can be formulated into self-assembling nanoassemblies, creating a carrier-free delivery platform. | Allows for high drug loading, improved pharmacokinetics, and potentially enhanced tumor targeting. | researchgate.netacs.org |
Properties
CAS No. |
1046827-43-3 |
|---|---|
Molecular Formula |
C54H58N2O22 |
Molecular Weight |
1087.0 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(2R,4R)-2-[(2S,4S)-4-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-4-hydroxy-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1 |
InChI Key |
AMBBCYZGWOWKKQ-AICROAEQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@]6(CO[C@@](O6)(CO)[C@]7(C[C@@H](C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)O)O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Epirubicin Dimer
Chemical Pathways of Dimerization
The dimerization of epirubicin (B1671505) is a chemical process that can occur under specific conditions, leading to the formation of a molecule with a molecular weight of approximately 1,042.06 g/mol . smolecule.com This process involves the formation of covalent bonds between two epirubicin monomers. smolecule.com
Mechanism of Imine Formation and Covalent Linkages
A primary proposed mechanism for the dimerization of epirubicin involves the formation of an imine bond. smolecule.com This reaction is a type of condensation reaction where the carbonyl group of one epirubicin molecule reacts with the primary amino group of another epirubicin molecule. smolecule.comorgoreview.com This process is characterized by the elimination of a water molecule. orgoreview.comlibretexts.org
The general mechanism for imine formation involves a two-step process: the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the imine. orgoreview.comlibretexts.orgarkat-usa.org The reaction is reversible and its progression towards the formation of the dimer can be influenced by the removal of water. nih.gov The resulting imine bond forms a covalent linkage between the two epirubicin molecules. smolecule.com
Dehydration-Mediated Dimerization Processes
The formation of the epirubicin dimer is fundamentally a dehydration reaction. smolecule.com This process involves the removal of a water molecule from two epirubicin molecules, facilitating the creation of a covalent bond. One specific proposed pathway is the reaction between the carbonyl and amino groups of two separate epirubicin molecules, resulting in an imine linkage. smolecule.com This type of reaction is a condensation reaction, where two larger molecules combine with the loss of a small molecule, in this case, water. orgoreview.com The dehydration process is a key step in the dimerization, leading to the formation of the stable dimeric structure.
Environmental and Solution-Based Factors Influencing Dimer Formation
The formation of the this compound is significantly influenced by various environmental and solution-based factors. These factors can affect both the rate and extent of dimerization.
Role of pH in Dimerization Equilibrium
The pH of the solution plays a critical role in the dimerization of epirubicin. smolecule.com Adjusting the pH can either promote or inhibit the formation of the dimer. smolecule.com Studies on doxorubicin (B1662922), a closely related anthracycline, show maximum stability at around pH 4. researchgate.net For epirubicin hydrochloride solutions, a pH range of 3.0 to 4.5 has been found to be conducive to suppressing the generation of dimer impurities. google.comgoogle.com Both excessively high and low pH values are unfavorable for the inhibition of dimer formation. google.comgoogle.com The release of epirubicin from certain complexes has also been shown to be pH-sensitive. cancerindex.org The rate of photodegradation of epirubicin is accelerated by an increase in the pH of the vehicle. researchgate.net
Table 1: Impact of pH on this compound Impurity This table is based on experimental data for epirubicin hydrochloride solutions and illustrates the influence of pH on the formation of dimer impurities.
| pH Value | Dimer Impurity Content | Effect on Dimer Formation |
|---|---|---|
| 2.0 | Higher | Unfavorable for suppression |
| 3.0 - 4.5 | Lower | Conducive to suppression google.comgoogle.com |
Impact of Concentration on Dimerization Kinetics
The concentration of epirubicin in a solution directly impacts the kinetics of dimerization. smolecule.com Higher concentrations of epirubicin lead to increased molecular interactions, which in turn can result in higher rates of dimer formation. smolecule.com The photodegradation of epirubicin, a process that can be related to dimer formation, has been observed to be inversely proportional to the drug concentration. researchgate.net
Influence of Temperature and Storage Conditions on Dimer Formation
Temperature and storage conditions are crucial factors in the formation of the this compound. veeprho.com Epirubicin hydrochloride has poor heat stability, and the process of preparation and freeze-drying can generate dimer impurities. google.com Storing epirubicin solutions at refrigerated conditions (2°C to 8°C) is recommended, as it can slow down degradation processes, though it may lead to the formation of a gelled product that returns to a solution at room temperature. nih.gov Studies on similar compounds have shown that temperature affects the rate coefficients and product branching ratios of reactions leading to dimer formation. copernicus.org For instance, the formation of some dimers is not significantly suppressed at sub-zero temperatures. copernicus.org Furthermore, a patented preparation method involves heating an epirubicin hydrochloride solution at 40-80°C for 30-120 minutes within a specific pH range to control dimer impurity generation. google.comgoogle.com
Synthetic Methodologies for Controlled this compound Production
The controlled production of the this compound is primarily approached through chemical synthesis methods that manipulate the reaction environment to favor dimerization. These methodologies are crucial for producing the dimer for use as a reference standard in analytical testing and for studying its chemical and biological properties.
The synthesis of the this compound can be intentionally induced by dissolving epirubicin in specific buffer solutions under controlled conditions. The pH of the buffer system is a critical factor influencing the dimerization process. While epirubicin is most stable in slightly acidic media, neutral pH buffers can promote the formation of the dimer. smolecule.comresearchgate.net This is because changes in pH can alter the ionization state of the functional groups on the epirubicin molecule, facilitating the reactions that lead to dimerization. smolecule.com
One proposed mechanism for the formation of the this compound is a dehydration reaction between the carbonyl group of one epirubicin molecule and the amino group of another, resulting in the formation of an imine linkage. smolecule.com This reaction is influenced by the surrounding chemical environment provided by the buffer.
The table below summarizes the influence of buffer conditions on the chemical dimerization of epirubicin.
| Buffer Parameter | Influence on Dimerization | Rationale |
| pH Level | Neutral pH can induce dimer formation. | Altered stability of the monomeric form and potential for precipitation can favor dimerization. smolecule.com |
| Buffer Composition | The specific ions in the buffer can potentially catalyze or inhibit the reaction. | Ionic interactions can affect the conformation and reactivity of epirubicin molecules. |
To maximize the yield of the this compound, several reaction parameters can be optimized. These parameters are often interrelated, and their careful control is essential for achieving a high yield of the desired product while minimizing the formation of other degradation products.
Concentration: Increasing the concentration of the initial epirubicin solution can lead to a higher rate of dimerization. smolecule.com This is due to the increased proximity of epirubicin molecules, which enhances the probability of intermolecular reactions.
Temperature: The temperature at which the reaction is carried out can significantly affect the rate of dimer formation. While epirubicin is unstable to acid hydrolysis at elevated temperatures (e.g., 80°C), the dimerization in oxidative conditions can proceed at room temperature. nih.govoup.com The optimal temperature for dimerization would need to be determined experimentally to maximize yield without promoting unwanted degradation.
Reaction Time: The duration of the reaction is another key parameter. Forced degradation studies have shown that significant degradation, including the formation of various products, can occur over several hours to a full day. scispace.com Monitoring the reaction over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) is crucial to identify the point of maximum dimer yield before it begins to degrade further. researchgate.net
The following table outlines key parameters that can be optimized for the production of the this compound.
| Reaction Parameter | Method of Optimization | Expected Outcome on Dimer Yield |
| Epirubicin Concentration | Systematically increase the initial concentration of epirubicin in the reaction mixture. | Higher concentrations are expected to increase the rate of dimerization and yield. smolecule.com |
| pH of the Buffer System | Test a range of pH values, particularly around neutral pH. | Identify the optimal pH that maximizes dimer formation while minimizing other degradation pathways. smolecule.com |
| Temperature | Conduct the reaction at various controlled temperatures (e.g., room temperature, slightly elevated temperatures). | Determine the temperature that provides the best balance between reaction rate and product stability. nih.govoup.com |
| Reaction Time | Analyze samples at different time points throughout the reaction. | Pinpoint the optimal reaction duration to achieve the highest possible yield. scispace.com |
By systematically adjusting these parameters, the synthesis of the this compound can be controlled to produce the compound in sufficient quantities for its various applications, such as its use as a reference standard in quality control analyses of epirubicin drug products. synzeal.com
Isolation and Structural Elucidation of Epirubicin Dimer
Advanced Chromatographic Isolation Techniques
The isolation of the epirubicin (B1671505) dimer from the parent drug and other related substances necessitates sophisticated chromatographic methods due to their structural similarities.
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and isolation of the epirubicin dimer. nih.gov Researchers have developed specific HPLC methods to effectively resolve epirubicin from its impurities. researchgate.net
One established method utilizes a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) with the column oven temperature maintained at 35 °C. The separation is achieved using a gradient elution with a flow rate of 1.0 mL/min. The mobile phase consists of two components: Mobile Phase A is 0.1% trifluoroacetic acid in water, and Mobile Phase B is a mixture of acetonitrile (B52724), methanol, and trifluoroacetic acid (80:20:0.1 v/v/v). Detection is typically carried out at a wavelength of 254 nm. researchgate.net This method has proven effective for the analysis of epirubicin hydrochloride injections and their degradation products. Another approach involves a reversed-phase Waters Spherisorb ODS1 column with an acetonitrile/water (30:70 v/v) mixture containing 15 mM phosphoric acid as the mobile phase. researchgate.net
For preparative purposes, where the goal is to isolate a sufficient quantity of the dimer for further analysis, preparative HPLC is employed. researchgate.net This allows for the collection of the fraction containing the purified this compound.
Enrichment Strategies for Dimer Purification
Following initial separation by HPLC, enrichment strategies are crucial for obtaining the this compound in a pure, solid form suitable for spectroscopic analysis. nih.gov These strategies often involve collecting the HPLC fractions that contain the dimer and then employing techniques to concentrate the compound. One patented purification method for epirubicin hydrochloride involves dissolving the crude product in an ethanol-pure water solution, adjusting the pH to 2-5 with hydrochloric acid, and then adding a mixed solution of ethers and ketones to induce crystallization. google.com This process helps to significantly reduce impurities, including the dimer (referred to as impurity G). google.com
Comprehensive Spectroscopic Characterization
Once isolated and purified, the this compound is subjected to a battery of spectroscopic analyses to definitively determine its chemical structure.
Mass Spectrometry (MS) Analysis and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of the this compound. nih.govresearchgate.net Electrospray ionization (ESI) mass spectrometry is commonly used.
The ESI mass spectrum of the this compound shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 1087. This is significantly higher than that of epirubicin (molecular weight of 543 Da), providing the initial evidence of a dimeric structure.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, which provides further structural insights. The fragmentation of the [M+H]⁺ ion at m/z 1087 yields characteristic daughter ions at m/z 794, 775, and 544. These fragments correspond to the loss of two sugar molecules, one water molecule, and one molecule of epirubicin, respectively. This fragmentation pattern is a key piece of evidence confirming the dimeric nature of the compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | m/z | Interpretation |
| [M+H]⁺ | 1087 | Protonated molecular ion of this compound |
| Fragment 1 | 794 | Loss of two sugar moieties from the dimer |
| Fragment 2 | 775 | Loss of two sugar moieties and one water molecule |
| Fragment 3 | 544 | Loss of one epirubicin monomer unit |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are utilized for the structural elucidation of the this compound. nih.govpharmaffiliates.com
The ¹H NMR spectrum of the this compound is largely identical to that of the epirubicin monomer, with one critical exception. The signals corresponding to the C14 methylene (B1212753) protons are observed at approximately 3.60 ppm in the dimer's spectrum, which is a noticeable shift from their position at 4.56 ppm in the spectrum of epirubicin hydrochloride. This specific chemical shift difference is a strong indicator of the linkage point between the two epirubicin units, confirming the structure of the dimer.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm)
| Protons | Epirubicin Hydrochloride | This compound |
| C14 Methylene | 4.56 | 3.60 |
Structural Confirmation and Purity Assessment Methodologies
The definitive identification and assessment of purity for the this compound are accomplished through a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information on the molecular structure and the level of purity of the compound.
Spectroscopic Analysis for Structural Confirmation
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating the dimeric structure of epirubicin.
Electrospray Ionization Mass Spectrometry (ESI-MS) has been crucial in confirming the molecular weight and composition of the dimer. The ESI mass spectrum for the this compound shows a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 1087, which is consistent with its molecular formula of C₅₄H₅₈N₂O₂₂ and a molecular weight of 1087.04 g/mol . nih.gov This is significantly higher than the molecular mass of a single epirubicin molecule (543 Da). Further fragmentation analysis of the parent ion provides evidence of the dimeric structure, with characteristic losses of sugar moieties, water, and an entire epirubicin molecule.
Table 1: ESI-MS Fragmentation Data for this compound
An interactive data table based on the data in the text.
| Ion | Mass-to-Charge Ratio (m/z) | Interpretation |
|---|---|---|
| [M+H]⁺ | 1087 | Protonated molecular ion of this compound. |
| Fragment 1 | 794 | Loss of two sugar molecules. |
| Fragment 2 | 775 | Loss of two sugar molecules and one molecule of H₂O. |
| Fragment 3 | 544 | Loss of one molecule of Epirubicin. |
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers detailed insight into the specific structural linkage between the two epirubicin units. The ¹H NMR spectrum of the this compound is largely identical to that of the parent epirubicin molecule, with one critical exception in the chemical shift of the C14 methylene protons. This key difference confirms the formation of the dimer.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm)
An interactive data table based on the data in the text.
| Proton Signal | Epirubicin Hydrochloride | This compound |
|---|---|---|
| C14 Methylene Protons | 4.56 ppm | 3.60 ppm. |
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the this compound from the parent drug and other related impurities. gabi-journal.net HPLC methods have been developed to analyze epirubicin hydrochloride injections and their degradation products. Purity is typically confirmed to be greater than 95%. mdpi.com
A common HPLC technique involves a reversed-phase column and a gradient elution system. During stability testing of epirubicin solutions, HPLC analysis identified the this compound as a related substance, with its concentration remaining below the acceptance criterion of 0.291%. gabi-journal.net
Table 3: Example HPLC Conditions for Epirubicin Impurity Analysis
An interactive data table based on the data in the text.
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm particle size). |
| Column Temperature | 35 °C. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 254 nm. |
| Mobile Phase A | 0.1% trifluoroacetic acid. |
| Mobile Phase B | Acetonitrile, methanol, trifluoroacetic acid (80:20:0.1 v/v/v). |
| Sample Diluent | Water (pH 2.5, with H₃PO₄) and acetonitrile (50:50). |
Table 4: Compound Names Mentioned
Molecular Mechanisms of Action and Biological Activity of Epirubicin Dimer
Investigation of Direct Molecular Interactions and Cellular Targets
The biological activity of the Epirubicin (B1671505) dimer is rooted in its direct interactions with fundamental cellular components. These interactions are extensions of the mechanisms established for the monomer, potentially amplified or modified by the dimeric structure.
Potential for DNA Intercalation and Binding Affinity
The primary mechanism for anthracyclines like Epirubicin is the physical insertion of their planar ring systems between the base pairs of DNA, a process known as intercalation. nih.gov This action disrupts the DNA structure, sterically obstructing the processes of replication and transcription.
For the Epirubicin dimer, the presence of two intercalating moieties raises the possibility of bis-intercalation , where both planar ring systems insert into the DNA double helix simultaneously. mdpi.comresearchgate.net This dual interaction could significantly enhance the molecule's binding affinity and residence time on the DNA strand compared to its monomeric counterpart. Research on other DNA bis-intercalators has shown that such molecules can exhibit higher DNA-binding constants and slower dissociation rates. mdpi.comnih.gov A bis-intercalating agent may also induce more profound topological changes in the DNA, such as bending or unwinding, which could further impede the function of DNA-processing enzymes. oup.com
Exploration of Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme that manages DNA topology by creating and resealing transient double-strand breaks, which is essential for processes like DNA replication and chromosome segregation. cuni.cz Epirubicin and other anthracyclines are classified as topoisomerase II "poisons." mdpi.comnih.gov They act by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.gov This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks that trigger cell death pathways. mdpi.comwikipedia.org
The this compound, with its potentially enhanced DNA binding, may act as a highly potent topoisomerase II inhibitor. The dimeric structure could interact with the homodimeric topoisomerase II enzyme more extensively, possibly bridging the two subunits or locking the DNA-enzyme complex into a more stable, non-productive state. This enhanced stabilization would theoretically lead to a greater number of persistent DNA double-strand breaks, thereby increasing the cytotoxic potency of the compound.
Analysis of Reactive Oxygen Species (ROS) Generation
A significant component of the anthracycline mechanism is the generation of reactive oxygen species (ROS). nih.gov The quinone moiety in the Epirubicin molecule can undergo redox cycling, a process that produces superoxide radicals and hydrogen peroxide. nih.gov This surge in intracellular ROS induces a state of oxidative stress, causing widespread damage to cellular macromolecules, including lipids, proteins, and DNA itself, further contributing to cytotoxicity. nih.gov
The this compound contains two quinone moieties. This structural feature suggests a potential for an amplified rate of redox cycling and, consequently, a greater capacity for ROS generation compared to the monomer. Increased ROS production could overwhelm cellular antioxidant defenses more effectively, leading to more severe oxidative damage and a stronger induction of cell death pathways. nih.gov
Cellular Response Studies and Pharmacodynamic Profiles
The molecular interactions of the this compound culminate in a cascade of cellular events, leading to cell cycle disruption and programmed cell death.
Cell Cycle Progression and Arrest Studies
The integrity of the cell cycle is monitored by a series of checkpoints that can halt progression in response to cellular damage, allowing time for repair. frontiersin.org DNA damage, such as the double-strand breaks caused by topoisomerase II poisons, is a potent trigger for cell cycle arrest. umn.edu The monomer Epirubicin is known to induce cell cycle arrest, with studies showing arrest in the G2/M or G0/G1 phases, depending on the cell type. nih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis, a safeguard against genomic instability.
Given its potential for causing more extensive DNA damage through enhanced intercalation and topoisomerase II inhibition, the this compound is expected to be a robust inducer of cell cycle arrest. The heightened level of DNA damage would likely trigger a strong activation of DNA damage response pathways, leading to a profound and sustained arrest, most likely at the G2/M checkpoint, which is a critical control point for entry into mitosis. nih.gov
Apoptosis and Necrosis Induction Pathways
Apoptosis, or programmed cell death, is the ultimate outcome of the cellular damage inflicted by agents like Epirubicin. The accumulation of DNA double-strand breaks and high levels of oxidative stress are powerful signals for the initiation of apoptosis. Epirubicin is known to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. nih.govresearchgate.net This involves the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. nih.govresearchgate.netutrgv.edu
The this compound, by virtue of its potentially amplified mechanisms of action, would likely be a more potent inducer of apoptosis. The increased burden of DNA damage and oxidative stress would strongly activate the intrinsic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov Simultaneously, cellular stress can upregulate components of the extrinsic pathway. nih.gov The result would be a convergent and potent activation of the executioner caspases, leading to efficient and often irreversible commitment to cell death. nih.gov
Data Tables
Table 1: Summary of Molecular Mechanisms of Epirubicin and Potential Effects of Dimerization
| Mechanism | Observed Effect of Epirubicin (Monomer) | Potential Effect of this compound |
|---|---|---|
| DNA Intercalation | Inserts planar rings between DNA base pairs, disrupting replication and transcription. nih.gov | Potential for bis-intercalation, leading to higher binding affinity and greater DNA distortion. nih.gov |
| Topoisomerase II Inhibition | Stabilizes the DNA-enzyme covalent complex, causing irreversible double-strand breaks. nih.gov | Enhanced stabilization of the complex, potentially leading to more potent inhibition and increased DNA damage. |
| ROS Generation | Undergoes redox cycling to produce superoxide and other ROS, causing oxidative stress. nih.gov | Amplified ROS production due to the presence of two quinone moieties, increasing oxidative damage. |
Table 2: Cellular Responses to Epirubicin and Hypothesized Responses to this compound
| Cellular Response | Observed Response to Epirubicin (Monomer) | Hypothesized Response to this compound |
|---|---|---|
| Cell Cycle Arrest | Induces arrest, commonly at the G2/M or G0/G1 phase, in response to DNA damage. nih.govnih.gov | Stronger induction of cell cycle arrest, likely at the G2/M checkpoint, due to more extensive DNA damage. |
| Apoptosis Induction | Activates both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net | More potent and rapid induction of apoptosis through amplified activation of both pathways. |
Modulation of Cell Proliferation and Viability
There is no available data from preclinical studies to describe how an this compound affects cancer cell proliferation and viability. Research on other dimeric anticancer compounds suggests that such a molecule could potentially exhibit altered potency compared to its monomeric form, but this is purely hypothetical in the absence of empirical evidence for an this compound.
Comparative Biological Activity with Monomeric Epirubicin
A comparative analysis of the biological activity of an this compound versus monomeric epirubicin cannot be conducted, as no studies have been published on this topic.
Differential Potency and Efficacy in Cellular Models
Information regarding the differential potency and efficacy of an this compound in various cancer cell lines is not available. To determine this, in vitro studies assessing metrics such as the half-maximal inhibitory concentration (IC50) against a panel of cell lines would be required. Such data does not currently exist in the scientific literature.
Distinct Cellular Uptake and Intracellular Distribution Profiles
There are no studies that have investigated the cellular uptake mechanisms or the intracellular localization of an this compound. Research into how the increased size and potential altered lipophilicity of a dimer would affect its transport across the cell membrane and its subsequent distribution to target organelles, compared to monomeric epirubicin, has not been performed.
Preclinical Efficacy Studies of Epirubicin Dimer in Oncology Models
In Vitro Anti-Cancer Activity Assessments
Cytotoxicity Evaluation in Diverse Cancer Cell Lines
There is no available data from studies that have specifically evaluated the cytotoxic effects of Epirubicin (B1671505) dimer across a diverse range of cancer cell lines. Such studies would be essential to determine its potential as an anti-cancer agent and to identify cancer types that might be particularly sensitive to its action.
Synergistic or Antagonistic Effects in Combination with Existing Therapies
Information regarding the potential synergistic or antagonistic interactions of Epirubicin dimer with existing chemotherapy drugs or targeted therapies is not available. Research in this area would be necessary to understand how this compound might be incorporated into combination treatment regimens.
In Vivo Efficacy Evaluations in Non-Human Models
Tumor Growth Inhibition Studies in Xenograft and Syngeneic Models
There are no published studies on the in vivo efficacy of this compound in inhibiting tumor growth in either xenograft (human tumor cells in immunocompromised mice) or syngeneic (murine tumor cells in immunocompetent mice) models. These types of studies are critical for assessing the anti-tumor activity of a compound in a living organism.
Pharmacokinetic and Biodistribution Analysis of this compound
Specific pharmacokinetic and biodistribution data for this compound are not available in the scientific literature. Such analysis would be required to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, which are crucial parameters for drug development.
Drug Delivery Systems for Epirubicin Dimer As an Active Pharmaceutical Ingredient
Nanocarrier Encapsulation Strategies for Enhanced Delivery
The encapsulation of the epirubicin (B1671505) dimer within nanocarriers offers a promising approach to overcoming the limitations associated with conventional chemotherapy. nih.gov These nanosystems can protect the drug from degradation, control its release, and facilitate its accumulation at the tumor site. nih.govnih.gov
Liposomal and Polymeric Nanoparticle Formulations
Liposomes, which are spherical vesicles composed of a phospholipid bilayer, are extensively studied for drug delivery. mdpi.comresearchgate.net They can encapsulate both hydrophilic and lipophilic drugs and can be modified to achieve targeted delivery. mdpi.comresearchgate.net For instance, pegylated liposomal doxorubicin (B1662922) (PLD), a formulation of a related anthracycline, has demonstrated comparable effectiveness to epirubicin with reduced cardiotoxicity. nih.govresearchgate.net A novel method for loading epirubicin into liposomes utilizes a vitamin C gradient, which not only facilitates encapsulation but may also offer synergistic anticancer effects and faster drug release at the tumor site. dovepress.com
Polymeric nanoparticles, synthesized from biodegradable polymers like poly(lactic-co-glycolide) (PLGA) and poly(lactide)-poly(ethylene glycol)-poly(lactide) (PLA-PEG-PLA), offer another versatile platform for epirubicin dimer delivery. nih.govnih.govnih.gov These nanoparticles can be engineered to control drug release and have shown the potential to deliver epirubicin effectively via oral administration, a concept that could revolutionize chemotherapy by enabling at-home treatment. nih.gov Studies have shown that epirubicin-loaded PLGA nanoparticles can significantly reduce tumor size in animal models. nih.gov Furthermore, PLA-PEG-PLA nanoparticles encapsulating epirubicin have demonstrated high encapsulation efficiency and stability, with significant apoptotic activity in breast cancer cells. nih.gov
Below is a table summarizing various nanocarrier formulations for epirubicin delivery:
Interactive Data Table: Nanocarrier Formulations for Epirubicin Delivery| Nanocarrier Type | Polymer/Lipid Composition | Key Features | Reference |
|---|---|---|---|
| Liposomes | Phospholipid bilayer | Biocompatible, can encapsulate hydrophilic/lipophilic drugs. mdpi.comresearchgate.net | dovepress.com |
| Polymeric Nanoparticles | Poly(lactic-co-glycolide) (PLGA) | Biodegradable, controlled release, potential for oral delivery. nih.govnih.gov | nih.gov |
| Polymeric Nanoparticles | Poly(lactide)-poly(ethylene glycol)-poly(lactide) (PLA-PEG-PLA) | High encapsulation efficiency, stable, induces apoptosis. nih.gov | nih.gov |
| Calcium Carbonate Nanoparticles | Calcium Carbonate | pH-sensitive release, can be modified with targeting agents. cancerindex.orgnih.gov | cancerindex.orgnih.gov |
| Ferritin Nanoparticles | Apoferritin | Biocompatible protein cage, pH-dependent drug release. researchgate.net | researchgate.net |
Novel Nanomaterial Approaches for Dimer Loading
Beyond traditional liposomes and polymeric nanoparticles, researchers are exploring innovative nanomaterials for loading the this compound. Calcium carbonate nanoparticles (CCNs) have been developed as carriers for epirubicin, demonstrating pH-sensitive release. cancerindex.orgnih.gov These nanoparticles can be modified with targeting agents to enhance their specificity for cancer cells. cancerindex.orgnih.gov Another approach involves the use of ferritin nanoparticles, which are protein cages that can encapsulate drug molecules. researchgate.net Epirubicin-loaded ferritin nanoparticles have shown pH-dependent drug release, with increased release in acidic environments characteristic of tumors. researchgate.net
Upconversion nanocarriers (UCNCs) represent a cutting-edge approach, where near-infrared light triggers the release of the encapsulated drug. researchgate.net This technology allows for precise spatial and temporal control over drug release, significantly enhancing the therapeutic index. researchgate.net Furthermore, disulfide bond-driven nanoassemblies of lipophilic epirubicin prodrugs are being investigated to create carrier-free nanosystems with high drug loading and redox-responsivity for controlled release. researchgate.net
Targeted Delivery Mechanisms for Specific Cellular Uptake
To further enhance the specificity of this compound delivery, various targeted delivery mechanisms are being employed to promote uptake by cancer cells while sparing healthy tissues. nih.govnih.gov
Ligand-Mediated Targeting Approaches (e.g., aptamers)
Ligand-mediated targeting involves functionalizing the surface of nanocarriers with molecules that bind to specific receptors overexpressed on cancer cells. mdpi.com Aptamers, which are single-stranded DNA or RNA molecules, have emerged as highly effective targeting ligands due to their high affinity and specificity. mdpi.comthno.org
MUC1 aptamers, which target the Mucin 1 protein overexpressed on many cancer cells, have been used to modify calcium carbonate and ferritin nanoparticles carrying epirubicin. cancerindex.orgnih.govresearchgate.net These aptamer-modified nanoparticles have shown significantly increased internalization into target cancer cells compared to non-target cells. cancerindex.orgnih.govresearchgate.net Similarly, a dimer-targeting peptide has been used to guide upconversion nanocarriers to breast cancer cells, leading to precise and efficient drug delivery. researchgate.net
The following table details research findings on ligand-mediated targeting of epirubicin:
Interactive Data Table: Ligand-Mediated Targeting of Epirubicin Nanocarriers| Targeting Ligand | Nanocarrier | Target Receptor/Cell | Key Finding | Reference |
|---|---|---|---|---|
| MUC1-Dimer Aptamer | Calcium Carbonate Nanoparticles | MUC1 on MCF-7 and C26 cells | Increased internalization into target cells. cancerindex.orgnih.gov | cancerindex.orgnih.gov |
| MUC1 Aptamer | Ferritin Nanoparticles | MUC1 on colon cancer cells | Enhanced cellular uptake and cytotoxicity in target cells. researchgate.net | researchgate.net |
| Dimer-Targeting Peptide | Upconversion Nanocarriers | Breast cancer cells | Precise and efficient delivery and release of epirubicin. researchgate.net | researchgate.net |
| 5TR1 Aptamer | Copper Sulphide Nanoparticles | Mucin-1 on C26 and MCF-7 cells | Significant cytotoxicity in target cells. researchgate.net | researchgate.net |
pH-Responsive and Stimuli-Sensitive Release Systems
Exploiting the unique physiological conditions of the tumor microenvironment, such as lower pH, is a key strategy for controlled drug release. nih.govphysiology.org Many nanocarrier systems are designed to be pH-responsive, releasing their drug payload more readily in the acidic environment of tumors. nih.gov For example, the release of epirubicin from MUC1-dimer aptamer-modified calcium carbonate nanoparticles is pH-sensitive. cancerindex.orgnih.gov Similarly, hybrid nanoparticles composed of silica-encapsulated maghemite functionalized with H3PW12O40 have shown significantly greater release of epirubicin in an acidic acetate (B1210297) buffer compared to a neutral phosphate-buffered saline. nih.gov
In addition to pH, other stimuli such as redox potential and external triggers like light are being utilized for controlled release. researchgate.netacs.orgnih.gov Redox-responsive systems often incorporate disulfide bonds that are cleaved in the reducing environment of cancer cells, triggering drug release. researchgate.net Light-sensitive systems, such as the upconversion nanocarriers mentioned earlier, offer on-demand drug release upon irradiation. researchgate.net
Assessment of Enhanced Stability and Modified Pharmacokinetics within Delivery Systems
Encapsulating the this compound in nanocarriers can significantly enhance its stability in the bloodstream and alter its pharmacokinetic profile. smolecule.com The protective shell of the nanocarrier shields the drug from enzymatic degradation and premature clearance, leading to a longer circulation half-life. nih.gove-lactancia.org This prolonged circulation time increases the probability of the nanocarrier accumulating in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov
Studies on epirubicin-loaded polymeric nanoparticles have shown that these systems can improve the drug's oral bioavailability, which is typically very poor. nih.gov The pharmacokinetics of epirubicin are complex, with a three-compartment model describing its distribution and elimination. nih.gov Liposomal formulations have been shown to have very good pharmacokinetics, with a half-life of 18.6 hours in one study. dovepress.com The modification of pharmacokinetic parameters, such as increased area under the plasma concentration-time curve (AUC) and reduced clearance, ultimately leads to higher drug concentration at the tumor site and potentially improved therapeutic outcomes. nih.govgeneesmiddeleninformatiebank.nl The synthesis of this compound itself can be influenced by factors like pH and concentration, which in turn affects its stability and interaction with delivery systems. smolecule.com
Mechanisms of Resistance to Epirubicin Dimer and Its Impact on Epirubicin Resistance
Role of Efflux Pump Systems (e.g., ABCB1, MRP1, BCRP)
A primary mechanism of resistance to many chemotherapeutic agents, including anthracyclines, is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.govmurdoch.edu.au These membrane proteins function as efflux pumps, actively expelling drugs from the cancer cell, thereby reducing the intracellular concentration required for cytotoxic activity.
Key ABC transporters implicated in resistance to anthracycline-based therapies include:
P-glycoprotein (P-gp/ABCB1): This is one of the most well-characterized efflux pumps associated with multidrug resistance (MDR). nih.govnih.gov Overexpression of ABCB1 has been shown to confer resistance to a wide range of anticancer drugs.
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Studies have demonstrated that increased expression of the mrp gene is a feature of epirubicin-resistant cell lines. nih.govnih.gov This increased expression leads to enhanced resistance to anthracyclines. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux pump that contributes to the resistance of cancer cells to various chemotherapeutic agents. nih.govmurdoch.edu.au
The overexpression of these pumps creates a formidable barrier to the efficacy of the epirubicin (B1671505) dimer, as the drug is actively removed from the cell before it can reach its intracellular targets.
Key Efflux Pumps in Epirubicin Dimer Resistance
| Efflux Pump | Gene Name | Function in Resistance | Impact on Epirubicin Efficacy |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Actively transports a broad range of chemotherapeutic drugs out of the cell. nih.govnih.gov | Reduced intracellular drug accumulation and cytotoxicity. |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Mediates the efflux of drugs and their metabolites, often conjugated with glutathione (B108866). nih.govnih.gov | Contributes to multidrug resistance, including to anthracyclines. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Transports a diverse array of substrates, contributing to drug resistance in various cancers. nih.govmurdoch.edu.au | Limits the effectiveness of chemotherapy by reducing intracellular drug levels. |
Alterations in Drug Metabolism and Cellular Detoxification Pathways
Cancer cells can also develop resistance by altering the metabolic pathways that process and detoxify drugs like the this compound. nih.gov Epirubicin undergoes complex biotransformation into several metabolites, some of which are less active or completely inactive. nih.gov This metabolic process includes the formation of epirubicinol (B136383), glucuronides, and aglycones. nih.gov
Enhanced activity of detoxification pathways, such as the glutathione (GSH) system, can also contribute to resistance. Glutathione S-transferases (GSTs) can conjugate drugs with glutathione, leading to their inactivation and subsequent elimination from the cell. An interaction between MRP1 and glutathione metabolism has been identified as a mechanism for multidrug resistance. nih.gov
Adaptive Responses and Target Modification in Resistant Cells
Cancer cells can adapt to the presence of the this compound through various cellular changes. nih.gov One key mechanism of action for anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Mutations or altered expression of topoisomerase II can reduce the drug's ability to form a stable complex with the enzyme and DNA, thereby diminishing its cytotoxic effect.
Furthermore, resistant cells may exhibit an enhanced capacity to handle oxidative stress. researchgate.net Since anthracyclines are known to generate reactive oxygen species (ROS), an upregulation of antioxidant defenses can protect the cancer cells from drug-induced damage. researchgate.net
Influence of Autophagy and Apoptosis Evasion Pathways on Dimer Efficacy
The efficacy of the this compound is also influenced by the cell's regulation of programmed cell death (apoptosis) and cellular recycling (autophagy).
Apoptosis Evasion: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins. This allows them to evade the apoptotic signals triggered by DNA damage and cellular stress induced by the this compound. Studies on epirubicin have shown that resistant cells exhibit lower percentages of apoptotic cells compared to their sensitive counterparts. frontiersin.org
Autophagy: The role of autophagy in cancer therapy is complex and can be context-dependent. In some cases, autophagy can act as a survival mechanism for cancer cells under stress, such as that induced by chemotherapy. researchgate.netnih.gov Epirubicin has been shown to induce autophagy in breast cancer cells, and inhibiting this process can enhance the drug's cytotoxicity. researchgate.netnih.gov This suggests that autophagy may play a pro-survival role in the context of this compound treatment, and its modulation could be a strategy to overcome resistance. nih.gov
Strategies for Overcoming Dimer-Related Resistance
Overcoming resistance to the this compound requires innovative therapeutic approaches that can counteract the defense mechanisms of cancer cells.
Rational Design of Combination Therapies
Combining the this compound with other therapeutic agents is a promising strategy to enhance its efficacy and overcome resistance. broadinstitute.orgmdpi.com The rationale behind combination therapy is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance. nih.gov
Potential combination strategies include:
Pairing with other cytotoxic agents: Using drugs with different mechanisms of action can create a synergistic effect and reduce the likelihood of cross-resistance. nih.gov
Combination with targeted therapies: Combining the this compound with drugs that target specific molecular alterations in the cancer cells (e.g., kinase inhibitors) can enhance treatment efficacy. mdpi.com
Integration with immunotherapy: The use of immune checkpoint inhibitors in combination with chemotherapy is being explored to harness the patient's immune system to fight the cancer. frontiersin.org
Development of Resistance Modulators
Another approach to combat resistance is the development of agents that can modulate the resistance mechanisms themselves. nih.gov These "resistance modulators" aim to restore the cancer cells' sensitivity to the this compound.
Examples of resistance modulators include:
Efflux pump inhibitors: These molecules are designed to block the function of ABC transporters like P-gp, MRP1, and BCRP, thereby increasing the intracellular accumulation of the this compound. nih.gov Verapamil and cyclosporin (B1163) have been studied for their ability to reverse resistance. nih.govnih.gov
Inhibitors of detoxification pathways: Targeting enzymes involved in drug metabolism and detoxification, such as GSTs, could prevent the inactivation of the this compound. Buthionine sulphoximine (BSO), an inhibitor of glutathione synthesis, has been shown to help reverse resistance. nih.gov
Modulators of apoptosis and autophagy: Drugs that can inhibit anti-apoptotic proteins or modulate the autophagic response could potentially re-sensitize resistant cells to the this compound.
Strategies to Overcome this compound Resistance
| Strategy | Approach | Examples/Rationale |
|---|---|---|
| Rational Design of Combination Therapies | Combination with other cytotoxic agents | Utilizing drugs with non-overlapping resistance mechanisms to achieve synergistic killing of cancer cells. nih.gov |
| Combination with targeted therapies | Targeting specific oncogenic pathways to weaken the cancer cells and enhance susceptibility to the dimer. mdpi.com | |
| Integration with immunotherapy | Leveraging the immune system to recognize and eliminate cancer cells made more visible by chemotherapy. frontiersin.org | |
| Development of Resistance Modulators | Efflux pump inhibitors | Blocking ABC transporters (e.g., with verapamil) to increase intracellular drug concentration. nih.govnih.gov |
| Inhibitors of detoxification pathways | Preventing drug inactivation by targeting pathways like glutathione metabolism (e.g., with BSO). nih.gov | |
| Modulators of apoptosis and autophagy | Altering cell survival and death pathways to increase sensitivity to the dimer's cytotoxic effects. researchgate.netnih.gov |
Structure Activity Relationship Sar and Analogue Development of Epirubicin Dimer
Elucidation of Structural Determinants for Observed Biological Activity
The biological activity of epirubicin (B1671505) and its dimeric forms is intricately linked to their molecular structure. The core structure of anthracyclines, a tetracyclic aglycone linked to a sugar moiety, provides the fundamental framework for their anticancer effects. hilarispublisher.com Key structural features that determine the biological activity of epirubicin and its dimers include:
The Anthracycline Core: The planar tetracyclic ring system is crucial for the primary mechanism of action of anthracyclines, which involves intercalation into DNA. drugbank.comcancercareontario.ca This interaction disrupts DNA replication and transcription, leading to cytotoxicity. drugbank.com The quinone-hydroquinone group within the B and C rings is also essential for the generation of reactive oxygen species, another mechanism contributing to their anticancer effects. hilarispublisher.com
The Daunosamine (B1196630) Sugar Moiety: The amino sugar attached at the C-7 position of the aglycone plays a critical role in the molecule's interaction with DNA and topoisomerase II. hilarispublisher.comuniroma1.it The amino group on the sugar is vital for the drug's cytotoxic effect. nih.gov Modifications at the 3'- and 4'-positions of the daunosamine can influence the drug's activity and resistance profiles. For instance, the 4'-epimerization of the hydroxyl group in epirubicin, relative to doxorubicin (B1662922), is a key structural difference that is thought to contribute to its altered activity and toxicity profile. hilarispublisher.com
The C-13 Carbonyl Group and C-14 Hydroxyl Group: The side chain at C-9, which includes a carbonyl group at C-13 and, in the case of doxorubicin, a hydroxyl group at C-14, influences the molecule's potency and cardiotoxicity. hilarispublisher.com Epirubicin, like doxorubicin, has a hydroxyl group at C-14. hilarispublisher.com
Interaction studies suggest that epirubicin dimers may exhibit different binding affinities and interactions with cellular components like DNA compared to monomeric epirubicin, which could influence their cytotoxicity. smolecule.com The dimerization can occur through various chemical reactions, including the formation of an imine bond between the carbonyl and amino groups of two epirubicin molecules. smolecule.com The stability of these dimers can be influenced by factors such as pH and concentration. smolecule.comnih.gov
Design and Synthesis of Epirubicin Dimer Analogues and Derivatives
The design and synthesis of this compound analogues are driven by the goal of optimizing the therapeutic properties of the parent compound. This involves systematic modifications to different parts of the dimeric structure.
Modification of Inter-Monomer Linker Chemistry
The linker connecting the two epirubicin units is a key target for chemical modification. The length, rigidity, and chemical nature of the linker can profoundly influence the dimer's pharmacological profile. While specific examples for epirubicin dimers are not extensively detailed in the provided search results, general principles from the development of other dimeric anticancer agents can be applied. For instance, in the development of dimeric polyether ionophores, different linker types, such as ester-triazole and amide-triazole linkers, were synthesized. mdpi.com These modifications led to variations in antiproliferative potency and activity against multidrug-resistant cancer cell lines. mdpi.com The synthesis often involves "click chemistry," utilizing reactions like the Huisgen 1,3-dipolar cycloaddition to connect the two monomeric units. mdpi.com Similar strategies could be employed for epirubicin dimers to explore a range of linker geometries and functionalities, potentially modulating the dimer's ability to cross-link DNA or interact with other cellular targets.
Chemical Derivatization of Epirubicin Moieties within the Dimer
Modifications to the epirubicin monomers within the dimeric structure offer another avenue for creating novel analogues. Key sites for derivatization on the epirubicin molecule include:
The C-3' Amino Group: The amino group on the daunosamine sugar is a common site for modification. For example, covalent epirubicin immunochemotherapeutics have been synthesized by reacting the C-3' monoamine with linkers to attach them to antibodies. nih.gov This approach could be adapted to create dimers with modified sugar moieties.
The C-13 Carbonyl Group: This group is another potential site for chemical alteration.
The Anthracycline Ring System: While less common, modifications to the tetracyclic core can also be explored to alter the electronic properties and intercalation ability of the drug.
The synthesis of these derivatives often involves multi-step chemical processes. For instance, the synthesis of an epirubicin-antibody conjugate involved reacting the C-3' amine with a linker molecule under anhydrous conditions. nih.gov Similar synthetic strategies could be used to introduce a variety of chemical groups onto the epirubicin units before or after dimerization.
Evaluation of Biological Profiles for Novel Dimer Structures
The biological evaluation of newly synthesized this compound analogues is a critical step in identifying promising new drug candidates. This evaluation typically involves a series of in vitro and in vivo assays to characterize their activity, selectivity, and mechanism of action.
In Vitro Evaluation:
Antiproliferative Activity: The primary screen for new analogues is to test their ability to inhibit the growth of various cancer cell lines. mdpi.com This is often done using assays like the MTT or SRB assay to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).
Activity in Resistant Cell Lines: A key goal of developing new analogues is to overcome drug resistance. Therefore, novel dimers are often tested against cancer cell lines that have been selected for resistance to standard chemotherapeutic agents, such as doxorubicin-resistant cell lines. mdpi.com
Mechanism of Action Studies: To understand how the novel dimers work, researchers may investigate their effects on various cellular processes. This can include studying their ability to intercalate into DNA, inhibit topoisomerase II, or induce apoptosis (programmed cell death). drugbank.com
In Vivo Evaluation:
Antitumor Efficacy: Promising candidates from in vitro studies are then tested in animal models of cancer, such as xenograft models where human tumors are grown in mice. cancerindex.org These studies assess the ability of the novel dimers to inhibit tumor growth in a living organism.
Pharmacokinetic Studies: These studies examine how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. This information is crucial for determining the appropriate dosing and administration schedule.
Toxicity Studies: The safety profile of new analogues is of paramount importance. Toxicity studies in animals are conducted to identify any potential adverse effects on major organs, such as the heart (cardiotoxicity), which is a known side effect of anthracyclines. nih.gov
The data gathered from these biological evaluations allows researchers to establish a structure-activity relationship, linking specific chemical modifications to changes in biological activity. This knowledge then guides the design of the next generation of this compound analogues with improved therapeutic potential.
Analytical Methodologies for Epirubicin Dimer Quantification and Characterization
Chromatographic Methods for Dimer Detection and Quantification
Chromatographic techniques are fundamental in separating the epirubicin (B1671505) dimer from the parent drug and other related substances. ijprajournal.com High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) are the most powerful tools for this application. mdpi.com
Stability-indicating HPLC methods are essential for monitoring the purity of epirubicin and detecting the formation of degradation products like the dimer over time or under stress conditions. scielo.brgabi-journal.net These assays are designed to separate the main component from any potential impurities, demonstrating the stability of the drug substance. scielo.brscite.ai
In a typical setup, a reversed-phase C18 column is used for the separation. scielo.br Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the method is linear, precise, accurate, specific, and robust. scielo.brscite.ai For instance, a validated HPLC method for epirubicin demonstrated excellent linearity over a concentration range of 1.0–100.0 μg/mL, with limits of detection (LOD) and quantification (LOQ) around 8 ng/mL and 25 ng/mL, respectively. scielo.brfigshare.comresearchgate.net
Forced degradation studies, involving exposure of the drug to acid, base, oxidation, heat, and light, are performed to demonstrate the method's specificity and its ability to resolve the drug from its degradants, including the dimer. scielo.brresearchgate.net In one stability study of Epirubicin Accord 2 mg/mL, HPLC analysis detected the epirubicin dimer at a concentration below 0.291%, which was within the acceptance criteria. gabi-journal.net
| Parameter | HPLC Method 1 | HPLC Method 2 scielo.brscielo.br |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% trifluoroacetic acidB: Acetonitrile (B52724):methanol:trifluoroacetic acid (80:20:0.1) | A: 0.16% o-phosphoric acidB: Acetonitrile:methanol (80:20 v/v)Ratio A:B (60:40) |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 254 nm | PDA at 233.5 nm |
| Column Temp. | 35 °C | 30 °C |
| Application | Analysis of degradation impurities in epirubicin injection. | Routine quality control of epirubicin in bulk drug and formulations. |
For highly sensitive and specific detection, particularly at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for definitive identification and quantification of impurities. nih.gov
The this compound was successfully characterized using LC-MS/MS. Electrospray ionization (ESI) is a common ionization source used for this type of analysis. In one study, the ESI mass spectrum of the dimer showed a protonated molecular ion [M+H]⁺ at an m/z of 1087. This molecular weight is significantly higher than that of epirubicin (543 Da), providing clear evidence of a dimeric structure. The fragmentation pattern of this ion further confirmed the structure, with daughter ions corresponding to the loss of sugar moieties and a single epirubicin molecule.
LC-MS/MS methods have been developed with high sensitivity for anthracyclines, achieving a limit of quantitation (LOQ) for epirubicin as low as 2.5 ng/mL in serum. researchgate.net Such sensitivity is crucial for detecting trace amounts of the dimer impurity in pharmaceutical formulations.
| Parameter | LC-MS/MS Method nih.gov | LC-MS Method researchgate.net |
| Technique | LC-MS/MS | LC-ES-MS |
| Ionization | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Mode | Positive Ion | Selected Ion Monitoring (SIM) |
| Parent Ion (Dimer) | [M+H]⁺ at m/z 1087 | Not specified for dimer |
| Fragment Ions (Dimer) | m/z 794, 775, 544 | Not specified for dimer |
| Application | Characterization of degradation impurities. | Determination in human serum. |
| Reported LOQ (for Epirubicin) | Not specified | 2.5 ng/mL |
Spectrophotometric and Spectrofluorimetric Approaches for Dimer Quantification
Spectrophotometric and spectrofluorimetric methods are noted for their efficiency, low cost, and simplicity, making them suitable for quantifying epirubicin in less complex matrices. nih.govunesp.br Spectrofluorimetry, in particular, offers high sensitivity. nih.gov For instance, an HPLC method using spectrofluorimetric detection for epirubicin and its metabolite epirubicinol (B136383) had excitation and emission wavelengths of 474 nm and 551 nm, respectively. nih.gov
However, the direct application of these techniques for the specific quantification of the this compound is not extensively documented in the available research. These methods typically measure the total concentration of the chromophore- or fluorophore-containing species. Without prior chromatographic separation, they cannot distinguish between epirubicin and its dimer, as both contain the same light-absorbing and emitting anthracycline core. Therefore, their utility is primarily as detection methods following a separation technique like HPLC rather than for direct quantification of the dimer in a mixture.
Nuclear Magnetic Resonance (NMR) for Impurity Profiling and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of pharmaceutical impurities. veeprho.comresolvemass.ca While techniques like mass spectrometry can provide molecular weight and fragmentation data, NMR offers detailed information about the molecule's atomic structure and connectivity. nih.govveeprho.com
The structure of the this compound was unequivocally confirmed using NMR spectroscopy. nih.gov In a study characterizing degradation impurities from an epirubicin injection, the isolated dimer was subjected to NMR analysis. nih.gov The ¹H NMR spectrum of the dimer showed a distinct chemical shift for the C14 methylene (B1212753) protons, which appeared at 3.60 ppm. This was a significant difference from the C14 methylene protons in epirubicin hydrochloride, which resonate at 4.56 ppm. This spectral data, combined with mass spectrometry findings, provided conclusive proof of the dimer's structure, which is officially recognized as Epirubicin EP Impurity G in the European Pharmacopoeia.
Advanced Techniques for Dimer Purity and Stability Assessment
Assessing the purity and stability of the this compound itself, or monitoring its formation in the drug product, relies on a combination of advanced and hyphenated analytical techniques. ijprajournal.com Stability-indicating HPLC and UPLC methods are the cornerstones of stability assessment, capable of tracking the increase of the dimer and other degradation products over time under various storage conditions. gabi-journal.netscielo.br
Forced degradation studies are a key component of this assessment. scielo.br By subjecting epirubicin to harsh conditions, potential degradation pathways are elucidated, and the formation of impurities like the dimer can be intentionally triggered and studied. dphen1.com This helps in understanding the circumstances that lead to dimer formation, which is crucial for developing stable formulations and appropriate storage instructions.
Hyphenated techniques such as LC-NMR and LC-MS-MS are particularly advanced tools for impurity profiling. ijprajournal.com They provide an integrated approach where impurities are separated and then immediately characterized online, which is highly efficient for identifying unknown degradation products that may arise during stability testing.
Role in Quality Control and Impurity Monitoring of Epirubicin Formulations
The analytical methods described are integral to the quality control (QC) and impurity monitoring of epirubicin formulations. scielo.brnih.gov Regulatory bodies require strict control over impurities in pharmaceutical products to ensure their safety and efficacy. biomedres.us The presence of impurities, even at low levels, can potentially impact the drug's performance. biomedres.us
The this compound is listed as a specified impurity in pharmacopoeias (e.g., Epirubicin EP Impurity G). Therefore, QC laboratories must use validated analytical methods to monitor and control its level in both the API and the final dosage form. gabi-journal.net Stability-indicating HPLC methods are routinely used for this purpose in batch release testing and stability studies. scielo.brscielo.br
A stability study of a commercial epirubicin injection provides a clear example of this process. The study monitored the concentration of epirubicin and its related substances, including the dimer, over 96 days. gabi-journal.net The results showed that the this compound remained below the established acceptance criterion of 0.291%, confirming the product's stability under the tested conditions. gabi-journal.net This demonstrates the critical role of these analytical methodologies in ensuring that epirubicin formulations meet the required quality standards throughout their shelf life.
Future Research Directions and Emerging Therapeutic Potential
Comprehensive Elucidation of Epirubicin (B1671505) Dimer's Full Spectrum of Biological Activities
While the biological activity of the parent compound, epirubicin, is well-documented, a comprehensive understanding of the epirubicin dimer's full biological spectrum is still in its nascent stages. Epirubicin functions by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating cytotoxic free radicals, which collectively disrupt DNA replication and lead to cancer cell death. bccancer.bc.cawikipedia.orgpatsnap.comdrugbank.com It is hypothesized that the dimer shares these fundamental mechanisms of action. However, the dimerization introduces significant structural changes that could modulate its biological profile.
Future research must focus on detailed investigations into how the dimer interacts with cellular targets. Studies suggest that the dimer may exhibit altered binding affinities and interactions with DNA and cellular membranes compared to its monomeric form, which could in turn affect its cytotoxicity and therapeutic efficacy. smolecule.com The unique chemical structure of the dimer may also influence its interaction with topoisomerase II or its capacity to generate reactive oxygen species.
A critical area of investigation will be to conduct comprehensive pharmacological and toxicological assessments. These studies are essential to determine whether the dimer possesses a distinct therapeutic window, potentially offering enhanced efficacy against certain cancer types or a different safety profile compared to epirubicin. Understanding these nuances is paramount to defining its potential as a therapeutic agent in its own right.
Exploration of Novel Therapeutic Applications Beyond Conventional Oncology
Currently, the potential applications of the this compound are primarily considered within the realm of cancer therapy, leveraging its enhanced stability and potentially modified pharmacokinetics for improved outcomes. smolecule.com However, the strategy of dimerization is a known approach in medicinal chemistry to enhance the biological potential of molecules, often leading to novel therapeutic properties. nih.gov This opens up the possibility of exploring applications for the this compound beyond conventional oncology.
Future research should investigate whether the dimer's unique physicochemical properties could be harnessed for other diseases. For instance, many anthracyclines exhibit antimicrobial properties, and it would be valuable to explore if the dimer possesses enhanced or selective activity against specific pathogens. Furthermore, the development of targeted delivery systems, such as conjugating the dimer to specific ligands or peptides, could enable its use in highly specific therapeutic contexts, potentially minimizing off-target effects and expanding its applicability. researchgate.netdovepress.com While speculative, a thorough screening of the dimer against a wide range of biological targets could uncover unexpected activities and pave the way for novel therapeutic indications.
Development of Advanced Synthetic Strategies for Scalable and Controlled Dimer Production
The formation of this compound has been observed to occur under specific conditions, such as changes in pH or concentration in solution. smolecule.com Methods identified for its synthesis include chemical dimerization in certain buffer solutions and adjustments to pH and concentration. smolecule.com A proposed mechanism involves a dehydration reaction forming an imine bond between two epirubicin molecules. smolecule.com While these methods are useful for laboratory-scale synthesis and for understanding its formation as an impurity, they lack the control and scalability required for pharmaceutical production.
The development of advanced, controlled, and scalable synthetic strategies is a critical future direction. This involves moving beyond spontaneous dimerization to robust, predictable chemical syntheses. Drawing inspiration from methodologies used for other complex molecules, researchers could explore multi-step, stereoselective synthetic routes. scirp.orgnih.gov Such strategies would allow for precise control over the dimer's formation, preventing the generation of unwanted side products and ensuring high purity. Investigating various linkers and conjugation chemistries could also lead to the creation of a library of epirubicin dimers with diverse properties. mdpi.commdpi.com Ultimately, a successful and scalable synthesis is the gateway to producing sufficient quantities of the dimer for extensive preclinical and potential clinical evaluation.
Integration of this compound Research into Personalized Medicine Frameworks
Personalized medicine aims to tailor therapeutic strategies to the individual characteristics of each patient. The unique properties of the this compound make it an intriguing candidate for integration into such frameworks. Its modified pharmacokinetics and stability could mean that it is more effective in patients with specific metabolic profiles or in particular tumor microenvironments. smolecule.com
A key avenue of future research is the identification of predictive biomarkers that can identify patients most likely to respond to treatment with the this compound. jnsbm.org This could involve genomic, proteomic, or metabolomic profiling of tumors to find signatures that correlate with dimer sensitivity. Furthermore, the dimer can be incorporated into precision drug delivery systems. For example, dimer-targeting peptides could be used to deliver the cytotoxic agent specifically to cancer cells that overexpress a particular receptor, enhancing efficacy while minimizing systemic toxicity. researchgate.net This approach aligns perfectly with the goals of personalized medicine, which seeks to maximize therapeutic benefit by targeting the right drug to the right patient. jnsbm.orgnih.gov
Establishment of this compound as a Pharmaceutical Reference Standard
The this compound, identified in the European Pharmacopoeia as Epirubicin EP Impurity G, already plays a crucial role in the quality control of epirubicin drug products. pharmaffiliates.comsynzeal.com It is used as a pharmaceutical reference standard to identify and quantify this specific impurity during the manufacturing process and in the final drug formulation.
Future efforts should focus on solidifying its status as a universally recognized reference standard. This includes ensuring its availability in a highly purified form and developing and validating robust analytical methods for its detection and quantification. synzeal.com The use of the dimer as a reference standard is essential for:
Quality Control: Monitoring and controlling the level of this impurity in commercial epirubicin products.
Process Optimization: Aiding in the improvement of manufacturing processes and storage conditions to minimize the degradation of epirubicin into its dimer form.
Analytical Method Development: Serving as a critical tool for the development and validation of new analytical techniques for impurity profiling. synzeal.com
By thoroughly characterizing the dimer and establishing it as a reliable reference material, the pharmaceutical industry can ensure the quality, safety, and consistency of epirubicin therapies. veeprho.com
Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Name | 8,8′-[(2R,4R)-4-Hydroxy-2-(hydroxymethyl)-1,3-dioxolan-2,4-diyl]bis[(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione] | synzeal.com |
| Synonyms | This compound, Epirubicin EP Impurity G | synzeal.com |
| CAS Number | 1046827-43-3 | pharmaffiliates.com |
| Molecular Formula | C₅₄H₅₈N₂O₂₂ | pharmaffiliates.com |
| Molecular Weight | 1087.06 g/mol | pharmaffiliates.com |
| Identification | Known as an impurity (Impurity-1 or Impurity G) in Epirubicin hydrochloride preparations. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Epirubicin dimer, and what analytical methods are recommended for its characterization?
- Methodological Answer : Structural characterization requires high-resolution techniques such as Nuclear Magnetic Resonance (NMR) for proton and carbon mapping, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) for molecular weight confirmation (C₅₄H₅₈N₂O₂; MW 1087.06). Stability testing under controlled pH and temperature is critical for reproducible results .
Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design in pharmacokinetic studies?
- Methodological Answer : Stability studies should precede pharmacokinetic experiments. Use accelerated stability testing (e.g., 40°C/75% RH) to simulate degradation pathways. Design experiments with buffered solutions (pH 4–8) and monitor degradation products via HPLC. Storage recommendations (-20°C, desiccated) from supplier data should inform handling protocols .
Q. What mechanisms underlie the cytotoxic activity of this compound compared to its monomeric form?
- Methodological Answer : Comparative studies require dose-response assays (e.g., MTT or clonogenic assays) across multiple cancer cell lines. Use flow cytometry to evaluate DNA intercalation efficiency and topoisomerase-II inhibition. Include controls for oxidative stress (e.g., ROS detection) to differentiate mechanisms .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing the formation of undesired by-products?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst ratios. Use LC-MS to track intermediate by-products. Statistical tools (e.g., ANOVA) can identify optimal conditions. Refer to synthetic protocols in primary literature for reproducibility benchmarks .
Q. What methodologies are employed to resolve contradictions in cytotoxicity data between this compound and its monomeric counterpart across different cancer cell lines?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Standardize experimental conditions (e.g., exposure time, serum concentration) and validate findings using orthogonal assays (e.g., apoptosis markers vs. proliferation rates). Cross-reference WHO guidelines for cytotoxicity reporting .
Q. How should researchers design preclinical studies to evaluate the cardiotoxicity profile of this compound relative to other anthracyclines?
- Methodological Answer : Use animal models (e.g., murine or zebrafish) with longitudinal echocardiography to monitor cardiac function. Include biomarkers like troponin-I and histopathological analysis. Compare cumulative dose thresholds with doxorubicin/epirubicin controls. Ensure ethical compliance with institutional guidelines for animal welfare .
Q. What strategies mitigate batch-to-batch variability in this compound for in vivo studies?
- Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis. Perform accelerated stability testing on each batch and use orthogonal analytical methods (e.g., FTIR, X-ray diffraction) to confirm consistency. Document deviations using standardized templates from regulatory guidelines .
Q. How can computational modeling predict the binding affinity of this compound to DNA and cellular targets?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) with DNA duplex models and topoisomerase-II structures. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare results with monomeric epirubicin to assess dimer-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
